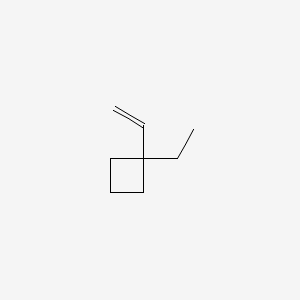
1-Ethenyl-1-ethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to a cyclobutane ring. The molecular formula of this compound is C8H14.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-ethylcyclobutane can be synthesized through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: In industrial settings, the production of cyclobutanes often involves the hydrogenation of cyclobutenes in the presence of a nickel catalyst. This method was first developed by James Bruce and Richard Willstätter in 1907 .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-ethylcyclobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Ethylcyclobutane.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Scientific Research Applications
1-Ethenyl-1-ethylcyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-1-ethylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo carbocation rearrangements during reactions, leading to the formation of more stable intermediates. These rearrangements often involve hydride shifts or alkyl shifts, which stabilize the carbocation formed during the reaction .
Comparison with Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms.
Cyclopentane: A larger cycloalkane with five carbon atoms.
Cyclohexane: A six-membered cycloalkane commonly used in organic synthesis.
Uniqueness: 1-Ethenyl-1-ethylcyclobutane is unique due to the presence of both an ethenyl group and an ethyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkanes.
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1-ethenyl-1-ethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-3-8(4-2)6-5-7-8/h3H,1,4-7H2,2H3 |
InChI Key |
PBICRAMSOSCWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
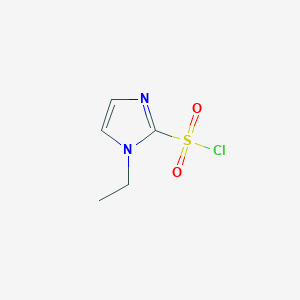
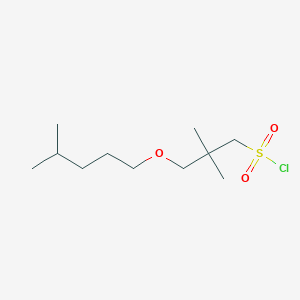
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

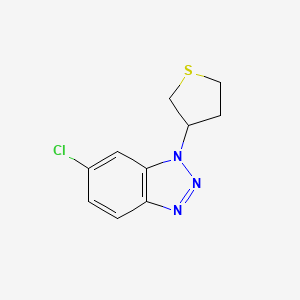
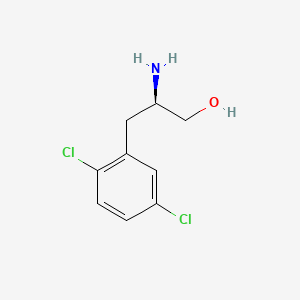


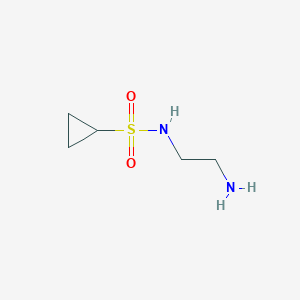
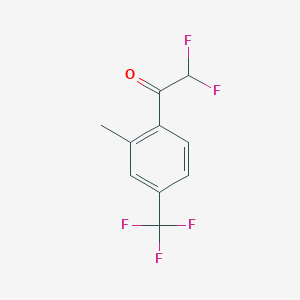
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
